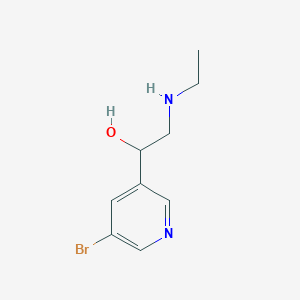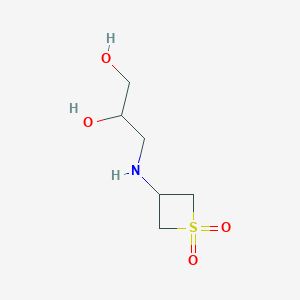
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H13NO4S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amino group substituted with a 2,3-dihydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
Aplicaciones Científicas De Investigación
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: Utilized in the development of novel materials and chemical processes due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,3-dihydrothiophene 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a cyano group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is unique due to the presence of the 2,3-dihydroxypropyl moiety, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C6H13NO4S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C6H13NO4S/c8-2-6(9)1-7-5-3-12(10,11)4-5/h5-9H,1-4H2 |
Clave InChI |
OYFYFKKZPNNQDE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


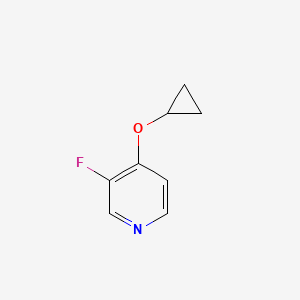
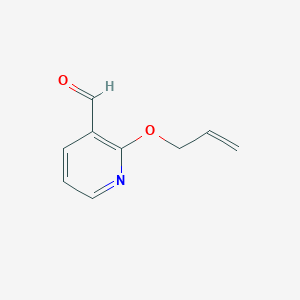
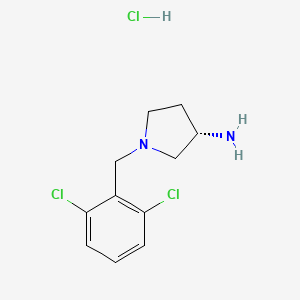
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
